molecular formula C18H17Cl2N5O B2511475 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide CAS No. 1211102-78-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B2511475
CAS No.: 1211102-78-1
M. Wt: 390.27
InChI Key: JODYIGCHMQAMCF-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring a benzimidazole core linked to a piperazine carboxamide scaffold, with a 3,4-dichlorophenyl substituent. This compound has demonstrated notable anticancer activity, particularly against estrogen receptor-positive (ER+/PR+) MCF-7 breast cancer cells, with an IC50 value of 48.3 µM . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing 3,4-dichlorophenyl group, which enhances binding affinity to cellular targets, and the piperazine moiety, which improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O/c19-13-6-5-12(11-14(13)20)21-18(26)25-9-7-24(8-10-25)17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYIGCHMQAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the Benzimidazole C-2 Position

The foundational step involves installing the piperazine moiety at the benzimidazole C-2 position. Key methodologies include:

Solvent-free thermal substitution : Heating 1H-benzimidazole-2-sulfonic acid (1) with 1.5 equivalents of piperazine at 160°C for 30 minutes achieves complete substitution while avoiding decomposition observed at ≥180°C. This method yields 4-(1H-benzimidazol-2-yl)piperazine (6) with 89% purity after ethanol recrystallization.

2-Methoxyethanol-mediated coupling : Per US Patent 4093726, refluxing 2-chloro-1H-benzimidazole with piperazine in 2-methoxyethanol (6 h, 110°C) provides an alternative route with 78% yield, though requiring stringent moisture control.

Carboxamide Installation via Activated Intermediates

Ethyl Chloroformate Activation Protocol

The critical carboxamide linkage employs 3,4-dichloroaniline activation:

  • Carbamate formation : Treat 3,4-dichloroaniline (10 mmol) with ethyl chloroformate (12 mmol) in dry THF at 0°C, yielding N-(3,4-dichlorophenyl) ethyl carbonate (83% yield).
  • Piperazine coupling : React the carbonate intermediate with 4-(1H-benzimidazol-2-yl)piperazine (9 mmol) in 1,4-dioxane containing 1-methylpyrrolidine (10 mol%) at reflux (24 h). Workup with 10% NaOH and column chromatography (EtOAc:MeOH 5:1) affords the target compound in 67% yield.

Optimization Data :

Parameter Test Range Optimal Value Yield Impact
Solvent DMF, DMSO, dioxane 1,4-dioxane +22%
Catalyst None, AlMe3, 1-MP 1-methylpyrrolidine +35%
Temperature (°C) 80-140 101 (reflux) +18%

Convergent Synthesis Approach

Pre-formed Carboxamide Coupling

An alternative strategy first constructs the piperazine-carboxamide unit:

  • Piperazine protection : Boc-protect piperazine (1 eq) using di-tert-butyl dicarbonate in THF/H2O (3:1), achieving 94% yield.
  • Carboxamide formation : Couple N-Boc-piperazine (1.2 eq) with 3,4-dichlorophenyl isocyanate (1 eq) in DCM at 0°C → RT (12 h), yielding N-Boc-N'-(3,4-dichlorophenyl)piperazine-1-carboxamide (81%).
  • Benzimidazole installation : Deprotect with TFA/DCM (1:1), then react with 1H-benzimidazole-2-sulfonic acid (1.1 eq) at 160°C (30 min). Final recrystallization from ethanol provides the target compound in 58% overall yield.

Analytical Characterization Benchmarks

Spectroscopic Validation

1H NMR (600 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, benzimidazole H-1)
  • δ 7.82-7.45 (m, 5H, aromatic)
  • δ 3.98 (br s, 4H, piperazine CH2)
  • δ 3.12 (br s, 4H, piperazine CH2)

HRMS (ESI+) :

  • Calculated for C19H16Cl2N4O: 410.0624
  • Observed: 410.0621 [M+H]+

Thermal Profile :

  • Decomposition onset: 218°C (DSC)
  • Melting range: 197-199°C (capillary)

Process Optimization and Scale-up Considerations

Catalytic System Enhancements

Incorporating 1-methylpyrrolidine (1-MP) as a Brønsted base catalyst increases nucleophilic displacement efficiency by 27% compared to traditional TEA-mediated reactions. Kinetic studies show second-order dependence on piperazine concentration (k = 1.8 × 10-4 L mol-1 s-1 at 100°C).

Large-scale protocol (500 g batch) :

  • Use pressure-rated reactors for exothermic carbamate formation
  • Implement gradient cooling (160°C → 80°C over 2 h) during benzimidazole coupling
  • Centrifugal partition chromatography for final purification (≥99.5% purity)

Comparative Method Analysis

Method Yield (%) Purity (%) Key Advantage
Solvent-free thermal 67 98.2 Minimal solvent waste
2-Methoxyethanol 71 97.8 Faster reaction (3 h)
Convergent Boc-protected 58 99.1 Better regiocontrol

Mechanistic Insights from Computational Chemistry

Docking studies (AutoDock Vina, ΔG = -9.2 kcal/mol) reveal the benzimidazole core occupies the β-tubulin binding pocket, forming H-bonds with Glu198 (2.1 Å) and hydrophobic interactions with Leu253. Molecular dynamics (500 ns) demonstrate compound stability (RMSD ≤1.8 Å) despite conformational flexibility in the piperazine-carboxamide linker.

Industrial Implementation Challenges

  • Thermal control : Exothermic decomposition risk above 175°C requires jacketed reactors with rapid quench capability
  • Regioselectivity : Piperazine di-substitution byproducts (≤12%) necessitate rigorous HPLC monitoring
  • Waste streams : Ethanol recrystallization generates 8 L waste/kg product - membrane distillation reduces this by 73%

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C19H19Cl2N4OC_{19}H_{19}Cl_2N_4O with a molecular weight of approximately 396.29 g/mol. Its structure features a benzimidazole moiety linked to a piperazine ring, which is crucial for its biological activity.

Biological Applications

1. Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can inhibit the growth of various cancer cell lines, including colorectal and lung cancers. The anticancer mechanism is often attributed to the interference with DNA synthesis and cell cycle progression.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the aromatic rings enhances their antimicrobial potency.

Case Study 1: Anticancer Evaluation

In a study published in PMC, researchers synthesized various derivatives of benzimidazole and evaluated their anticancer effects against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activities of similar piperazine derivatives. The synthesized compounds were tested against several bacterial strains using the tube dilution method. Results showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for various strains, demonstrating their potential as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

The target compound belongs to a broader class of benzimidazole-piperazine hybrids. Below, we compare its structural features, physicochemical properties, and biological activities with analogous derivatives.

Structural Analogues with Modified Aromatic Substituents
Compound Name Substituent on Phenyl Ring Core Structure Key Biological Activity IC50 (if available) Reference
Target Compound 3,4-Dichlorophenyl Benzimidazole-piperazine Anticancer (MCF-7) 48.3 µM
4-(1H-Benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide 3,4-Dimethoxybenzyl Benzimidazole-piperazine Not reported N/A
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide m-Tolyl Methyl-benzimidazole-piperazine Not reported N/A
N-(Cyclopropylmethyl)-4-(3,4-dichlorobenzoyl)piperazine-1-carboxamide 3,4-Dichlorobenzoyl Piperazine-carboxamide Not reported N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in the target compound enhances electrophilicity and target binding compared to electron-donating groups (e.g., methoxy in ), which may reduce potency in cancer cells.
Functional Group Variants: Carboxamide vs. Thiourea/Carbothioamide
Compound Name Functional Group Core Structure Biological Activity IC50 (if available) Reference
Target Compound Carboxamide Benzimidazole-piperazine Anticancer (MCF-7) 48.3 µM
1-(2-(1H-Benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) Thiourea Benzimidazole-ethyl-thiourea Anticancer (MCF-7) 25.8 µM
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carbothioamide (4d) Carbothioamide Benzimidazole-piperazine Not reported N/A

Key Observations :

  • Thiourea Derivatives : Compound 7b, a thiourea analogue, exhibits higher potency (IC50 = 25.8 µM) than the target compound, suggesting that the thiourea group may enhance caspase-3/7 activation or membrane permeability .
  • Carbothioamide vs. Carboxamide : The replacement of oxygen with sulfur in carbothioamides (e.g., ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Analogues with Antimicrobial Activity
Compound Name Structural Features Biological Activity Reference
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chloro-4-phenylazetidin-2-one (3a) Azetidinone-Schiff base Antibacterial (Gram+/-)
N-(Pyrimidin-2-yl)-4-((1-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)benzenesulfonamide (3) Oxadiazole-sulfonamide Antifungal

Key Observations :

  • Diverse Applications: Substitution of the piperazine-carboxamide with azetidinone () or oxadiazole-sulfonamide () shifts activity from anticancer to antimicrobial, underscoring the versatility of benzimidazole scaffolds.
  • Role of Sulfonamide Groups : Sulfonamide moieties (as in ) enhance antifungal activity, likely through inhibition of fungal cytochrome P450 enzymes.
Physicochemical Properties Comparison
Compound Name Molecular Weight LogP (Predicted) Water Solubility Melting Point (°C) Reference
Target Compound 395.5 ~3.2 (moderate) Low Not reported
4-(1H-Benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide 395.5 ~2.8 Moderate Not reported
N-(Cyclopropylmethyl)-4-(3,4-dichlorobenzoyl)piperazine-1-carboxamide 356.25 ~3.5 Low Not reported

Key Observations :

  • Molecular Weight : All analogues fall within the 350–400 Da range, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS No. 1998160-90-9) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological properties, including its antibacterial, antiviral, and receptor-modulating activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N4OC_{19}H_{16}Cl_{2}N_{4}O with a molecular weight of 367.26 g/mol. Its structure features a benzimidazole ring, a piperazine moiety, and a dichlorophenyl substituent, which contribute to its biological activity.

Antibacterial Activity

Research has indicated that benzimidazole derivatives exhibit significant antibacterial properties. A study highlighted several derivatives with varying degrees of efficacy against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Target Organism
Benzimidazole Derivative A3.12Staphylococcus aureus
Benzimidazole Derivative B12.5Escherichia coli
Reference Drug (Ciprofloxacin)2.0Both

The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Benzimidazole derivatives have shown promising antiviral activity against several viruses. Notably, compounds similar to this compound have been evaluated for their efficacy against hepatitis C virus (HCV). The EC50 values for some related compounds were reported as follows:

CompoundEC50 (nM)Virus
Compound X0.028HCV Genotype 1a
Compound Y0.007HCV Genotype 1b

These results suggest that modifications in the benzimidazole structure can lead to enhanced antiviral properties .

Receptor Modulation

The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor. In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation, indicating its potential as a selective D3 receptor agonist:

ParameterValue
D3R Agonist Activity (EC50)710 nM
D2R Antagonist Activity (IC50)15,700 nM

This selectivity could position it as a therapeutic option for neuropsychiatric disorders .

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study synthesized various benzimidazole derivatives and tested them against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments.
  • Antiviral Screening : In a screening assay against HCV, derivatives of benzimidazole showed significant inhibitory effects, suggesting that further structural optimization could yield more potent antiviral agents.
  • Neuroprotective Effects : Research involving the compound's interaction with dopaminergic pathways revealed protective effects on neuronal cultures exposed to neurotoxic agents, highlighting its potential in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide, and what optimization strategies are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Condensation of 1H-benzo[d]imidazol-2-amine derivatives with piperazine intermediates under anhydrous conditions using potassium carbonate as a base.
  • Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HOBt for amide bond formation between the benzimidazole-piperazine core and the 3,4-dichlorophenyl carboxamide group .
  • Solvent optimization (e.g., dimethylformamide or dichloromethane) and temperature control (60–80°C) to enhance reaction efficiency and purity .

Q. Which spectroscopic techniques are utilized for structural characterization, and what key spectral markers confirm its identity?

  • 1H/13C NMR : Peaks at δ 11.46 ppm (NH of benzimidazole) and δ 181.8 ppm (C═O) confirm the carboxamide linkage. Piperazine protons appear as multiplets between δ 3.50–3.63 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 406.1316 for analogs) .
  • IR spectroscopy : Bands at ~1,636 cm⁻¹ (C═O stretch) and ~3,434 cm⁻¹ (N-H stretch) validate functional groups .

Q. What in vitro assays are standard for evaluating biological activity, and how are IC50 values determined?

  • Cytotoxicity assays : MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values calculated via nonlinear regression analysis. For example, IC50 = 48.3 µM in MCF-7 cells .
  • Apoptosis assays : Acridine orange/ethidium bromide staining and caspase-3/7 activation assays to quantify programmed cell death .

Advanced Research Questions

Q. How does the compound induce apoptosis in cancer cells, and what experimental evidence supports this mechanism?

  • The compound triggers caspase-3/7 activation, confirmed via fluorometric assays using substrates like DEVD-AMC. Pre-treatment with caspase inhibitors (e.g., Z-VAD-FMK) reverses apoptosis .
  • Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic Bcl-2 are observed in Western blot analyses of treated cells .

Q. How do researchers address discrepancies in cytotoxicity data between cancer cell lines, such as MCF-7 vs. MDA-MB-231?

  • Differences in estrogen receptor (ER) status (ER+ in MCF-7 vs. ER− in MDA-MB-231) may influence compound uptake or target expression. Transcriptomic profiling of receptor variants (e.g., dopamine or serotonin receptors) can clarify selectivity .
  • Dose-response curves and synergy studies with standard chemotherapeutics (e.g., doxorubicin) help contextualize potency variations .

Q. What computational approaches predict the compound’s receptor binding affinity, and how do docking studies inform its mechanism?

  • Molecular docking (Glide/SP) : Simulations using mGluR5 or dopamine D3 receptor crystal structures (PDB: 6FF6) identify key interactions, such as hydrogen bonds between the dichlorophenyl group and Tyr 7.35 residues .
  • MD simulations : Assess binding stability over 100 ns trajectories, with RMSD values <2.0 Å indicating robust target engagement .

Q. What strategies optimize the compound’s selectivity for biological targets, and what structural modifications enhance potency?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring improves receptor affinity but may increase cytotoxicity. Para-methoxy groups reduce potency due to steric hindrance .
  • Scaffold hopping : Replacing the piperazine core with a pyridinyl moiety enhances solubility but requires re-evaluation of pharmacokinetic properties .

Q. How does the compound’s three-dimensional conformation influence pharmacological activity, and what techniques elucidate its spatial arrangement?

  • X-ray crystallography : Resolves bond angles and torsional strain in the benzimidazole-piperazine core. For analogs, dihedral angles <10° between aromatic rings favor planar binding to receptors .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) critical for crystal packing and stability .

Q. What are the observed SAR trends for benzimidazole-piperazine hybrids, and how do substituent variations affect biological outcomes?

  • 3,4-Dichlorophenyl group : Enhances lipophilicity and membrane permeability, correlating with improved IC50 values in MCF-7 cells .
  • Benzimidazole N-alkylation : Reduces metabolic degradation but may decrease aqueous solubility. Thiourea derivatives show enhanced caspase activation compared to urea analogs .

Q. What are the critical parameters for maintaining compound stability during experimental storage and handling?

  • Storage : Lyophilized powders stored at −20°C under argon atmosphere prevent hydrolysis of the carboxamide group.
  • Solubility : DMSO stock solutions (10 mM) are stable for ≤6 months at −80°C, with periodic LC-MS checks for degradation .

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